RG7167

PI3Kα inhibitor mutant-selective degrader breast cancer

RG7167 (GDC-0077, inavolisib) is a highly selective, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, with a unique dual mechanism of action that also triggers the selective proteasomal degradation of the mutant p110α protein, the catalytic subunit of PI3Kα. Biochemically, inavolisib inhibits PI3Kα with an IC50 of 0.038 ± 0.003 nM and is more than 300-fold selective over other Class I PI3K isoforms (β, δ, γ) and more than 2000-fold selective over Class II and III PI3K family members.

Molecular Formula
Molecular Weight
Cat. No. B1574684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7167
SynonymsRG7167;  RG 7167;  RG-7167;  CIF
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RG7167 (Inavolisib): A PI3Kα Inhibitor and Mutant Degrader for PIK3CA-Mutated Breast Cancer


RG7167 (GDC-0077, inavolisib) is a highly selective, ATP-competitive inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, with a unique dual mechanism of action that also triggers the selective proteasomal degradation of the mutant p110α protein, the catalytic subunit of PI3Kα [1][2]. Biochemically, inavolisib inhibits PI3Kα with an IC50 of 0.038 ± 0.003 nM [3] and is more than 300-fold selective over other Class I PI3K isoforms (β, δ, γ) and more than 2000-fold selective over Class II and III PI3K family members [3][4]. The compound is orally bioavailable and is approved by the FDA in combination with palbociclib and fulvestrant for the treatment of adults with endocrine-resistant, PIK3CA-mutated, hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer .

Why Generic Substitution Fails for RG7167 (Inavolisib) in PIK3CA-Mutant Breast Cancer Models


Inavolisib exhibits a unique dual mechanism—PI3Kα inhibition coupled with selective mutant p110α degradation—that is absent in other PI3Kα inhibitors such as alpelisib [1]. This degradation mechanism, which is HER2-dependent and proteasome-mediated, results in prolonged pathway suppression and is associated with a more favorable tolerability profile, particularly a substantially lower incidence of grade ≥3 hyperglycemia compared to alpelisib [2][3]. These differentiating features, combined with its superior selectivity profile and the robust survival benefit demonstrated in the INAVO120 trial, mean that substituting inavolisib with a generic PI3Kα inhibitor would compromise both efficacy and safety outcomes in PIK3CA-mutated breast cancer patients [4][5].

RG7167 (Inavolisib) Quantitative Evidence Guide for Scientific and Procurement Decision-Making


Dual Mechanism: PI3Kα Inhibition and Mutant p110α Degradation

Inavolisib uniquely induces the selective, proteasome-dependent degradation of mutant p110α protein, a mechanism not shared by alpelisib or other PI3Kα inhibitors [1][2]. In preclinical models, this degradation leads to a sustained reduction of PI3K pathway biomarkers (pAkt, pPRAS40), greater inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines compared to non-degrading inhibitors like alpelisib [3].

PI3Kα inhibitor mutant-selective degrader breast cancer

Superior Isoform Selectivity Profile

Inavolisib exhibits exceptional selectivity for PI3Kα over other Class I PI3K isoforms [1][2]. Biochemical assays show >300-fold selectivity over PI3Kβ, δ, and γ, and >2000-fold selectivity over Class II and III PI3K family members [1][2]. This contrasts with alpelisib, which, while also selective for PI3Kα, has a less pronounced selectivity window and inhibits other Class I isoforms to a greater extent [3].

PI3Kα inhibitor isoform selectivity off-target effects

Improved Tolerability: Lower Incidence of Grade ≥3 Hyperglycemia

Inavolisib is associated with a substantially lower rate of severe hyperglycemia compared to alpelisib [1]. In clinical trials, the incidence of grade ≥3 hyperglycemia was 5.6% for inavolisib, compared to 36.9% for alpelisib [1]. This difference is clinically meaningful, as hyperglycemia is a dose-limiting toxicity for this class of agents and can lead to treatment discontinuation [2].

PI3Kα inhibitor hyperglycemia adverse events tolerability

Superior Progression-Free and Overall Survival in Phase III Trial

The addition of inavolisib to palbociclib and fulvestrant significantly improved both progression-free survival (PFS) and overall survival (OS) in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer in the Phase III INAVO120 trial [1][2]. Median PFS was 15.0 months with the triplet versus 7.3 months with placebo plus palbociclib and fulvestrant (HR 0.43, 95% CI 0.32-0.59; p<0.001) [1]. Median OS was 34.0 months versus 27.0 months (HR 0.67, 95% CI 0.48-0.94; p=0.02) [2].

PI3Kα inhibitor progression-free survival overall survival breast cancer INAVO120

RG7167 (Inavolisib): Optimal Research and Clinical Application Scenarios Based on Quantitative Evidence


First-Line Treatment of PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

Based on the significant PFS and OS benefits demonstrated in the INAVO120 trial, inavolisib in combination with palbociclib and fulvestrant is the preferred first-line option for patients with endocrine-resistant, PIK3CA-mutated, HR+/HER2- advanced breast cancer [1]. This scenario leverages the compound's unique mechanism and favorable safety profile to achieve optimal clinical outcomes.

Clinical Settings Requiring a PI3Kα Inhibitor with a Favorable Tolerability Profile

For patients with PIK3CA-mutated breast cancer who are at higher risk for hyperglycemia or who have experienced intolerable hyperglycemia with alpelisib, inavolisib offers a compelling alternative. The substantially lower rate of grade ≥3 hyperglycemia (5.6% vs. 36.9% for alpelisib) supports its use in patients where minimizing metabolic toxicity is a priority [2].

Preclinical Research on PI3K Pathway Addiction and Resistance

Inavolisib's unique dual mechanism—PI3Kα inhibition and mutant p110α degradation—makes it an invaluable tool for dissecting PI3K pathway biology, studying mechanisms of resistance to PI3K inhibitors, and developing novel combination therapies [3][4]. Its high selectivity also makes it ideal for isoform-specific studies.

Clinical Trials Evaluating Novel Combination Strategies

Given its ability to be safely combined with CDK4/6 inhibitors and endocrine therapy at full doses, inavolisib is a prime candidate for investigation in novel combination regimens aimed at overcoming resistance or targeting additional pathways in PIK3CA-mutant tumors [5]. Ongoing phase III trials (e.g., INAVO121, INAVO122, INAVO123) are exploring these combinations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for RG7167

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.